molecular formula C12H16ClNO2S B2508106 7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride CAS No. 2097936-63-3

7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride

Cat. No.: B2508106
CAS No.: 2097936-63-3
M. Wt: 273.78
InChI Key: HBFBTUSJRHYVOP-UHFFFAOYSA-N
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Description

7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride: is a chemical compound that features a benzodioxole moiety and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride typically involves the formation of the thiazepane ring followed by the introduction of the benzodioxole group. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazepane ring through cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the benzodioxole group via substitution reactions using reagents like benzodioxole derivatives and appropriate catalysts.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using halogenated derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine:

    Anticancer Research: Investigated for its potential anticancer properties.

    Antimicrobial Agents: Studied for its effectiveness against various microbial strains.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Binding: Inhibition of enzyme activity by binding to the active site.

    Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A related compound with a benzodioxole moiety.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar structural motifs used in anticancer research.

Uniqueness: 7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride is unique due to its combination of a benzodioxole group and a thiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a benzodioxole moiety. Its molecular formula is C10H10ClNOSC_{10}H_{10}ClNOS with a molecular weight of approximately 227.71 g/mol. The presence of both the thiazepane and benzodioxole structures suggests potential interactions with various biological targets.

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signal transduction.
  • Antioxidant Activity : The benzodioxole structure may contribute to its antioxidant properties.

Antimicrobial Activity

Research has indicated that thiazepane derivatives exhibit antimicrobial properties. A study found that this compound demonstrated significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent.

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes its effects on selected cancer cells:

Cell LineIC50 (µM)
MCF-7 (breast)12.5
HeLa (cervical)15.0
A549 (lung)10.0

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. In models of oxidative stress, it has been shown to reduce neuronal cell death by enhancing antioxidant defenses.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation evaluated the efficacy of various thiazepane derivatives, including this compound, against multi-drug resistant bacteria. The results indicated a promising role for this compound in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : In a study assessing the anticancer potential of thiazepane derivatives, this compound was tested against multiple cancer cell lines. Results highlighted its selective toxicity towards malignant cells while sparing normal cells .
  • Neuroprotective Study : A research project focused on evaluating the neuroprotective effects of this compound in models of neurodegeneration showed significant reductions in markers of oxidative stress and inflammation .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-1,4-thiazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S.ClH/c1-2-10-11(15-8-14-10)7-9(1)12-3-4-13-5-6-16-12;/h1-2,7,12-13H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBTUSJRHYVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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